REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.C[Si](C)(C)[N:14]1[CH2:19][CH2:18][C:17]2[S:20][CH:21]=[CH:22][C:16]=2[CH2:15]1.[B:25](OCCCC)([O:31]CCCC)[O:26]CCCC.Cl>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[S:20]1[C:17]2[CH2:18][CH2:19][NH:14][CH2:15][C:16]=2[CH:22]=[C:21]1[B:25]([OH:31])[OH:26]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.084 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
|
Quantity
|
0.07 mol
|
Type
|
reactant
|
Smiles
|
C[Si](N1CC2=C(CC1)SC=C2)(C)C
|
Name
|
|
Quantity
|
0.084 mol
|
Type
|
reactant
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
0.084 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling this mixture to -50° C.
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
The crystals are washed with acetone and with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
Off white crystals are obtained in quantitative yield
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=2CNCCC21)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |